Cas no 300679-69-0 (4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole)
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
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- 1H-benzotriazole, 4,6-dimethyl-7-(1-pyrrolidinylmethyl)-
- 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole
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- Inchi: 1S/C13H18N4/c1-9-7-10(2)12-13(15-16-14-12)11(9)8-17-5-3-4-6-17/h7H,3-6,8H2,1-2H3,(H,14,15,16)
- InChI Key: JIAPLWZQFVMKEI-UHFFFAOYSA-N
- SMILES: N1(CC2C3C(C(C)=CC=2C)=NNN=3)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 264
- Topological Polar Surface Area: 44.8
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1241852-10mg |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole |
300679-69-0 | 90% | 10mg |
$300 | 2023-05-17 | |
| 1PlusChem | 1P01F70J-50mg |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole |
300679-69-0 | 90% | 50mg |
$514.00 | 2024-05-06 | |
| A2B Chem LLC | AX87747-50mg |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole |
300679-69-0 | 90% | 50mg |
$450.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1241852-50mg |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole |
300679-69-0 | 90% | 50mg |
$840 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1241852-50mg |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole |
300679-69-0 | 90% | 50mg |
$840 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1241852-50mg |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole |
300679-69-0 | 90% | 50mg |
$795 | 2024-06-05 |
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole
Research Brief on 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS: 300679-69-0)
The compound 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS: 300679-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole as a versatile scaffold in drug discovery. Its benzotriazole core, combined with the pyrrolidinylmethyl substituent, offers a promising platform for the development of novel inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases involved in inflammatory pathways, suggesting potential applications in autoimmune diseases.
The synthesis of this compound has also been optimized in recent years. A 2022 paper in Organic Letters detailed a streamlined synthetic route that improves yield and purity, making it more accessible for large-scale production and further pharmacological testing. The method involves a key step of reductive amination to introduce the pyrrolidinylmethyl group, followed by cyclization to form the benzotriazole ring.
In terms of biological activity, preliminary in vitro and in vivo studies have shown that 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole exhibits moderate to high potency against certain cancer cell lines, particularly those associated with solid tumors. Mechanistic studies suggest that its activity may be linked to the inhibition of DNA repair enzymes, although further validation is required. These findings were presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting.
Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as pharmacokinetic properties, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focusing on structural modifications to enhance its drug-like properties while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.
In conclusion, 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted potential underscores the importance of continued research to unlock its full therapeutic value. Future directions may include combination therapies, targeted delivery systems, and expanded preclinical testing to validate its efficacy and safety profiles.
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